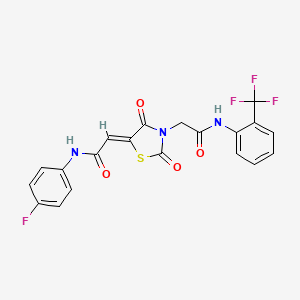
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H13F4N3O4S and its molecular weight is 467.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide is a synthetic compound belonging to the thiazolidinone class, characterized by a complex structure that includes multiple functional groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of various substituents, such as trifluoromethyl and fluorophenyl groups, may enhance its pharmacological properties. The molecular formula is C19H16F1N4O6S, with a molecular weight of approximately 467.39 g/mol .
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit various biological activities, including:
- Antitumor Activity : Thiazolidinones have been studied for their potential anticancer effects. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines, including glioblastoma and melanoma cells . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring and the presence of specific functional groups are crucial for enhancing cytotoxicity.
- Antimicrobial Activity : Some thiazolidinone derivatives have demonstrated antibacterial properties against pathogens such as Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
A study evaluated the anti-glioma activity of thiazolidinone derivatives, revealing that certain compounds significantly reduced cell viability in glioblastoma multiforme cells. For example, one derivative exhibited an IC50 value of 9.8 µM, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | U251 | 9.8 |
| 10e | A431 | 12.5 |
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, a related thiazolidinone was tested against E. coli. The compound demonstrated an inhibition rate ranging from 60% to 94% at varying concentrations .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells through activation of pro-apoptotic pathways.
- Disruption of Metabolic Pathways : Interference with bacterial metabolism leading to cell death.
- Targeting Specific Proteins : Binding to proteins involved in cell cycle regulation or metabolic processes.
Propiedades
IUPAC Name |
2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O4S/c21-11-5-7-12(8-6-11)25-16(28)9-15-18(30)27(19(31)32-15)10-17(29)26-14-4-2-1-3-13(14)20(22,23)24/h1-9H,10H2,(H,25,28)(H,26,29)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKHVVLWOWOAMT-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














